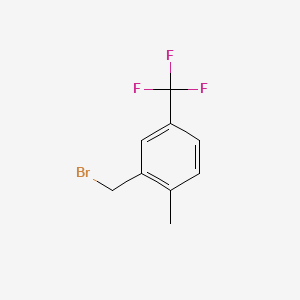

![molecular formula C7H9ClN2 B1351083 N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine CAS No. 748187-76-0](/img/structure/B1351083.png)

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, also known as N-Chloromethyl-N-methylamine, is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a strong odor and is soluble in water. N-Chloromethyl-N-methylamine is widely used in the synthesis of various compounds, as well as in the study of biochemical and physiological mechanisms.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

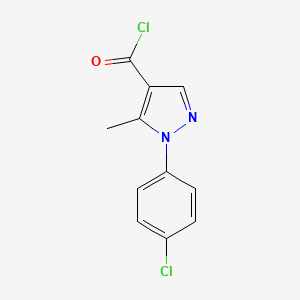

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a versatile chemical intermediate used in various synthetic pathways, including the construction of pyridine derivatives through copper-catalyzed C-N bond cleavage of aromatic methylamines. This process allows for the efficient assembly of 2,4,6-trisubstituted pyridines from simple starting materials, demonstrating the compound's role in facilitating complex chemical syntheses with high yields and neat conditions (Huang et al., 2013). Additionally, the compound finds application in the synthesis of N-alkyl-(naphth-1-yl)methylamines, serving as precursors for biologically active substances, including certain pharmaceuticals, showcasing its utility in medicinal chemistry and drug development (Kazakov, 2003).

Coordination Chemistry and Material Science

In material science and coordination chemistry, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is employed in the formation of complex metal-ligand systems. For example, it has been used in reactions leading to the synthesis of cis,fac-[N,N-bis[(pyridin-2-yl)methyl]methylamine-κ3 N,N',N'']dichlorido(dimethyl sulfoxide-κS)ruthenium(II), illustrating its significance in the development of new materials with potential applications ranging from catalysis to electronic devices (Trotter et al., 2015).

Molecular Chemistry and Drug Synthesis

This compound is integral to molecular chemistry, particularly in drug synthesis, where it is a key intermediate in producing N-methylamines and other nitrogen-containing compounds. For instance, it has been involved in synthesizing N-methyl-(naphth-1-yl)methylamine through reductive amination, highlighting its role in creating compounds with potential therapeutic applications (Natte et al., 2021). Furthermore, its derivatives have been explored for antitumor activities, underlining the compound's contribution to medicinal chemistry and oncology research (Chu De-qing, 2011).

Environmental and Catalysis Research

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine and its derivatives have been studied for their potential environmental applications, particularly in catalysis. Research has focused on iron-catalyzed reductive aminations, offering a sustainable and efficient method for synthesizing N-methylamines without using hazardous reagents or creating significant waste, demonstrating the compound's utility in green chemistry and sustainable processes (Natte et al., 2017).

Propriétés

IUPAC Name |

1-(2-chloropyridin-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBLXLUVASMQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383180 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloropyridin-4-yl)-N-methylmethanamine | |

CAS RN |

748187-76-0 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)